(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is an organic compound that features a trifluoromethyl group, a chloro substituent, and an acrylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate has several applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the chloro substituent may influence its reactivity and stability. The acrylate ester group can participate in various biochemical pathways, potentially leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
3,4,5-Trimethoxybenzylamine: A compound with similar functional groups used in organic synthesis.
Oleic acid: A fatty acid with applications in the production of soaps and cosmetics.
Uniqueness
(E)-tert-butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is unique due to its combination of a trifluoromethyl group, a chloro substituent, and an acrylate ester. This combination imparts distinct chemical properties, such as high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
tert-butyl (E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3O2/c1-13(2,3)20-12(19)7-5-9-4-6-10(11(15)8-9)14(16,17)18/h4-8H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXURCPHXFSZCF-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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